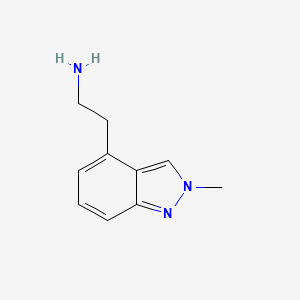

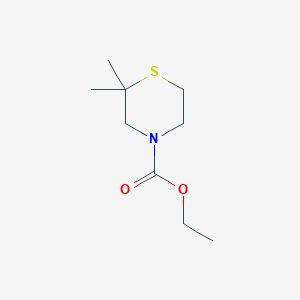

4-(2-Aminoethyl)-2-methyl-2H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It exhibits broad-spectrum inhibition against enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.

- AEBSF is commonly used in protein purification processes to prevent protein degradation and enhance purity. It serves as a substitute for traditional protease inhibitors like PMSF and DFP due to its lower toxicity and better water solubility.

- Notably, AEBSF’s inhibitory constant is similar to PMSF and DFP, but its LD50 (oral dose in mice) is higher.

- Recent studies suggest that AEBSF can extend the lifespan of mice infected with acute toxoplasmosis and inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

4-(2-Aminoethyl)-2-methyl-2H-indazole: , is a water-soluble, irreversible serine protease inhibitor.

Preparation Methods

- The synthetic route to AEBSF involves the reaction of 2-methyl-2H-indazole with 2-aminoethanethiol followed by sulfonylation with sulfonyl fluoride.

- Industrial production methods may vary, but the key steps remain consistent.

Chemical Reactions Analysis

- AEBSF undergoes covalent reactions at the active site of serine proteases.

- Common reagents include 2-aminoethanethiol, sulfonyl fluoride, and acid catalysts.

- Major products formed are the sulfonylated derivatives of serine proteases.

Scientific Research Applications

Chemistry: AEBSF aids in protein purification and prevents proteolytic degradation during purification processes.

Biology: It is used to study protease function and inhibition mechanisms.

Medicine: AEBSF’s role in inhibiting proteases makes it relevant for drug development and disease research.

Industry: Its application extends to biotechnology and pharmaceutical production.

Mechanism of Action

- AEBSF irreversibly binds to the active site serine residue of proteases, inhibiting their activity.

- Molecular targets include trypsin, chymotrypsin, and other serine proteases.

- Pathways affected include proteolytic cascades and clotting mechanisms.

Comparison with Similar Compounds

- AEBSF stands out due to its water solubility, low toxicity, and stability.

- Similar compounds include PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate).

Remember, AEBSF plays a crucial role in protease research and protein purification.

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2-methylindazol-4-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-13-7-9-8(5-6-11)3-2-4-10(9)12-13/h2-4,7H,5-6,11H2,1H3 |

InChI Key |

FTMRXHJGYGNZDO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)

![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

![4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)

![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)

![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)